molecular formula C17H14Cl3NO4 B14009236 2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate CAS No. 7536-54-1

2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate

Cat. No.: B14009236
CAS No.: 7536-54-1
M. Wt: 402.7 g/mol
InChI Key: ZNVWBEIILSUHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is an organic compound that belongs to the class of phenylmethoxycarbonylaminopropanoates. This compound is characterized by the presence of a trichlorophenyl group and a phenylmethoxycarbonylamino group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate typically involves the reaction of 2,4,5-trichlorophenol with 2-phenylmethoxycarbonylaminopropanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenylmethoxycarbonylaminopropanoates.

Scientific Research Applications

(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

7536-54-1

Molecular Formula

C17H14Cl3NO4

Molecular Weight

402.7 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H14Cl3NO4/c1-10(21-17(23)24-9-11-5-3-2-4-6-11)16(22)25-15-8-13(19)12(18)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,23)

InChI Key

ZNVWBEIILSUHOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.